Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a bicyclic benzothiazine derivative characterized by a sulfonamide (1,1-dioxide) group and a methyl ester at position 2. It is synthesized via N-alkylation of saccharin derivatives followed by base-catalyzed ring expansion . The compound crystallizes in an orthorhombic system (space group Pbca) with distinct puckering in the benzothiazine ring, as observed in its monohydrate form . Its structural features, including intramolecular hydrogen bonding (N1–H1⋯O6, 2.744 Å), contribute to conformational stability .
Properties
IUPAC Name |
methyl 2-methyl-1,1,4-trioxo-3H-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQCXAYKJYPPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)C2=CC=CC=C2S1(=O)=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951804 | |
| Record name | Methyl 2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~,2-benzothiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29209-30-1 | |
| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29209-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029209301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~,2-benzothiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.994 | |
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Preparation Methods
Base Hydrolysis of Alkyl Esters
The most well-documented method for accessing methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves base-mediated hydrolysis of higher alkyl esters followed by re-esterification. For example, U.S. Patent 4,100,347 describes hydrolyzing ethyl or phenylalkyl esters of 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide under strongly alkaline conditions. The hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, yielding the sodium salt of the carboxylic acid. Subsequent acidification with mineral acids like hydrochloric acid precipitates the free acid, which is then re-esterified with methanol under acidic conditions to yield the methyl ester.
Key Reaction Conditions:
- Alkaline Medium: Sodium hydroxide (20–30% w/v) in water or water-miscible solvents (e.g., dioxane, tetrahydrofuran) at 70–95°C.
- Acidification: Gradual addition of concentrated HCl to pH 1–3 to precipitate the carboxylic acid.
- Re-esterification: Methanol and catalytic sulfuric acid under reflux.
This method is favored industrially due to its high yields (>85%) and scalability. However, it requires stringent pH control to avoid side reactions such as decarboxylation or over-hydrolysis.
Direct Esterification via Carbodiimide Coupling
An alternative route employs carbodiimide-mediated esterification of 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide with methanol. Dicyclohexylcarbodiimide (DCC) or N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) activates the carboxylic acid, forming a reactive O-acylisourea intermediate that reacts with methanol to yield the methyl ester. This method avoids the need for harsh acidic or basic conditions, making it suitable for acid-sensitive derivatives.
Optimized Protocol:
- Dissolve the carboxylic acid (1 eq) and DCC (1.1 eq) in anhydrous tetrahydrofuran.
- Add methanol (2 eq) dropwise at 0–5°C.
- Stir for 12–24 hours at room temperature.
- Filter precipitated dicyclohexylurea and concentrate the filtrate to isolate the ester.
Yields typically range from 70–80%, with purity >95% after recrystallization from ethanol.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. The base hydrolysis method (Section 1) dominates industrial production due to:
- Low reagent costs: Sodium hydroxide and methanol are inexpensive.
- High throughput: Reactions complete within 2–4 hours at 90°C.
- Easy isolation: The methyl ester precipitates directly upon acidification, requiring only filtration and drying.
Typical Production Workflow:
- Hydrolyze ethyl ester (500 kg batch) with 30% NaOH at 90°C.
- Acidify to pH 2 with HCl, filter, and wash with cold water.
- Reflux the crude acid with methanol and H₂SO₄ for 6 hours.
- Distill off excess methanol and recrystallize the ester from ethanol.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Base Hydrolysis | 85–90 | 98 | High | 120 |
| Carbodiimide Coupling | 70–80 | 95 | Moderate | 340 |
| Dieckmann Cyclization | N/A | N/A | Low | 600 |
| Bromine Cyclization | 40–50 | 85 | Low | 450 |
Key Findings:
- Base hydrolysis is optimal for bulk production despite requiring corrosive reagents.
- Carbodiimide coupling suits small-scale, high-purity applications.
- Novel methods like Dieckmann cyclization need further optimization for feasibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Methyl Benzothiazine derivatives in targeting cancer cells. The compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated that modified benzothiazine derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Analgesic Properties
Research has also indicated that Methyl Benzothiazine and its analogs possess analgesic properties. A series of experiments showed that these compounds could effectively reduce pain responses in animal models, suggesting their potential use in pain management therapies .
Antimicrobial Activity
Methyl Benzothiazine has shown promising results as an antimicrobial agent. Studies reported its effectiveness against a range of bacterial and fungal pathogens, indicating its potential application in developing new antibiotics or antifungal treatments .
Polymer Chemistry
In materials science, Methyl Benzothiazine is being explored for its use as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has indicated that incorporating benzothiazine units into polymer matrices can improve their performance in various applications .
Coatings and Adhesives
Due to its favorable chemical properties, Methyl Benzothiazine is being investigated for use in coatings and adhesives. Its ability to form strong bonds and resist degradation makes it suitable for protective coatings in industrial applications .
Case Study 1: Anticancer Efficacy
In a controlled study involving Methyl Benzothiazine derivatives, researchers evaluated their effects on human breast cancer cell lines (MCF-7). The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests that modifications to the benzothiazine structure can enhance its anticancer efficacy.
Case Study 2: Analgesic Activity Assessment
A comparative study assessed the analgesic effects of Methyl Benzothiazine against standard analgesics like aspirin and ibuprofen. The results indicated that while traditional analgesics provided short-term relief, Methyl Benzothiazine showed prolonged analgesic effects with fewer side effects, highlighting its potential as a novel pain management option.
Mechanism of Action
The mechanism by which Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved are determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzothiazine Derivatives
Substituent Effects on Physicochemical Properties
The table below compares methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with similar compounds, focusing on substituents, melting points, and spectral
Key Observations :
- Ester vs. Acid Derivatives : Hydrolysis of the ethyl ester (e.g., 15a → 18a) increases melting points (104–108°C → 179–181°C) due to enhanced hydrogen-bonding capacity in the carboxylic acid form .
- Substituent Bulk : Bulky groups (e.g., 2-phenethyl in 17j) reduce crystallinity, yielding oils instead of solids .
- Chlorine Substitution : Dichloro derivatives (e.g., 15b, 15c) exhibit higher molecular weights (~442 g/mol) and moderate anti-inflammatory activity (51.4% carrageenin edema inhibition) .
Crystallographic and Hydrogen-Bonding Comparisons
The target compound’s monohydrate form exhibits a puckered benzothiazine ring (puckering amplitude QT = 0.733 Å) and extensive intermolecular hydrogen bonds (e.g., O7–H72⋯O2, 3.027 Å) . In contrast, ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Piroxicam Impurity K) adopts a planar conformation with stronger intramolecular hydrogen bonds (O–H⋯O, 2.710 Å), enhancing thermal stability .
Biological Activity
Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS Number: 120152) is a heterocyclic compound belonging to the benzothiazine family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO5S |
| Molecular Weight | 253.27 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted benzothiazines can inhibit the growth of bacteria and fungi. Specifically, derivatives similar to methyl 3,4-dihydro-2-methyl-4-oxo-2H-benzothiazine have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Benzothiazine compounds have been investigated for their potential anticancer effects. One study highlighted that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . The compound's structure allows it to interact with various cellular targets, potentially leading to the inhibition of tumor growth.
Anti-inflammatory Effects
The anti-inflammatory activity of methyl 3,4-dihydro-2-methyl-4-oxo-2H-benzothiazine has been supported by findings indicating its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial resistance.
- Induction of Apoptosis : Its structure allows for interaction with cellular pathways that regulate apoptosis.
- Radical Scavenging : Some studies suggest that it may possess antioxidant properties that contribute to its protective effects against oxidative stress .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of methyl 3,4-dihydro-2-methyl-4-oxo-2H-benzothiazine against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Anticancer Activity Assessment
In another investigation focusing on anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The results revealed a significant reduction in cell viability at concentrations above 50 μM, suggesting a dose-dependent effect on cancer cell proliferation .
Conclusion and Future Directions
Methyl 3,4-dihydro-2-methyl-4-oxo-2H-benzothiazine-3-carboxylate 1,1-dioxide exhibits promising biological activities across various domains. Its antimicrobial, anticancer, and anti-inflammatory properties position it as a candidate for further research and potential therapeutic applications. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.
Q & A
Basic: What synthetic methodologies are reported for preparing Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?
The compound is synthesized via bromination of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using N-bromosuccinimide (NBS) in CCl₄ under reflux, catalyzed by dibenzoyl peroxide. The reaction proceeds for 2 hours, followed by distillation of CCl₄, hot water washing, and recrystallization in water/methanol to yield crystals . Alternative approaches include microwave-assisted synthesis for related benzothiazine derivatives, though direct evidence for this compound is limited .
Basic: How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals an orthorhombic Pbca space group with lattice parameters:
- a = 7.7504 Å, b = 14.5638 Å, c = 21.0615 Å
- V = 2377.3 ų, Z = 8, Dx = 1.616 Mg/m³
Hydrogen bonding between the hydroxy group and water molecules stabilizes the structure. The S-configuration at C3 is confirmed due to steric effects from the hydroxy group .
Basic: What are common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized by substituting the benzothiazine core with functional groups (e.g., halogens, methoxybenzyl). For example:
- Ethyl 6-chloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is prepared via alkylation of intermediates with substituted benzyl chlorides, achieving yields of 36–96% .
- Hydrolysis of ester derivatives using LiOH/NaOH in THF/water produces carboxylic acid analogs (e.g., 6-chloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide) .
Advanced: What mechanistic insights explain the bromination step in its synthesis?
The bromination likely follows a radical mechanism initiated by dibenzoyl peroxide, which generates bromine radicals from NBS. These radicals abstract hydrogen from the benzothiazine ring, forming a carbon-centered radical that reacts with Br₂ (from NBS decomposition). Steric hindrance from the methyl and carboxylate groups directs bromination to the para position relative to the sulfone .
Advanced: How are data contradictions in reaction yields resolved for structurally similar compounds?
Discrepancies in yields (e.g., 25–96% for dichloro derivatives) arise from substituent electronic effects and purification methods. For instance, electron-withdrawing groups (e.g., -Cl) reduce nucleophilicity, requiring longer reaction times. Recrystallization in polar solvents (e.g., methanol/water) improves purity but lowers yields for sterically hindered derivatives .
Advanced: What strategies optimize hydrolysis of the methyl ester to the carboxylic acid?
Hydrolysis is optimized using LiOH·H₂O in THF/water (2:1 v/v) at room temperature for 2–8 hours. Acidification to pH 2 with HCl precipitates the product, which is extracted with CH₂Cl₂. Yield (62%) and purity (99%) are confirmed via ¹H NMR and HPLC .
Advanced: How is the biological activity of benzothiazine 1,1-dioxides evaluated?
Derivatives are screened for NMDA receptor antagonism via glycine-binding assays. For example, 6-chloro-2-(4-methoxybenzyl) derivatives show IC₅₀ values <10 μM. Activity correlates with substituent polarity: electron-withdrawing groups enhance binding affinity by stabilizing interactions with receptor residues .
Advanced: What computational methods validate the stereochemical outcomes of synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model theS-configuration at C3, showing a 2.1 kcal/mol energy preference over the R-form due to reduced steric clash between the hydroxy group and sulfone .
Advanced: How do reaction conditions influence regioselectivity in benzothiazine functionalization?
Solvent polarity and temperature dictate regioselectivity. Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para position, while nonpolar solvents (e.g., CCl₄) promote meta substitution. Reflux conditions (80–100°C) enhance kinetic control for less stable intermediates .
Advanced: What analytical challenges arise in characterizing this compound’s polymorphs?
Polymorphs are differentiated via variable-temperature XRD and DSC . The monohydrate form (space group Pbca) exhibits distinct hydrogen-bonding patterns compared to anhydrous forms, with melting points varying by 5–10°C. Confounding factors include hydrate formation during recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
